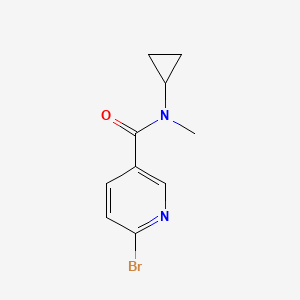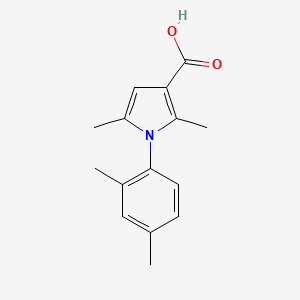
1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with a unique structure that combines a pyrrole ring with a carboxylic acid group and dimethylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a suitable solvent like 1-propanol .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
- 2,4-Dimethylphenylacetic acid
- 2,5-Dimethylpyrrole-3-carboxylic acid
- 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid
Comparison: 1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both dimethylphenyl and dimethylpyrrole moieties, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-14(10(2)7-9)16-11(3)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18) |
Clave InChI |
LVMRBXMTYKRYQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)

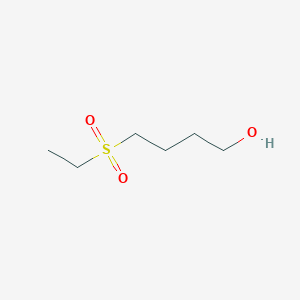

![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)


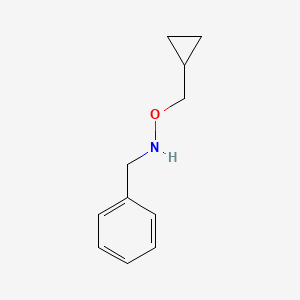

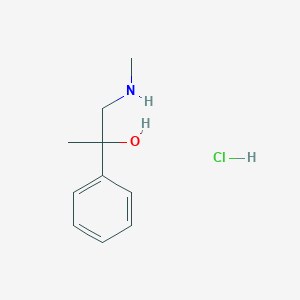
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
